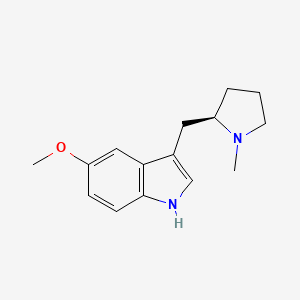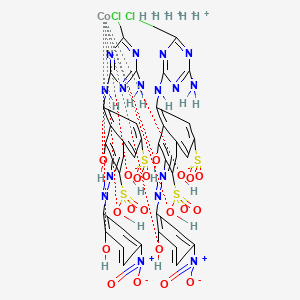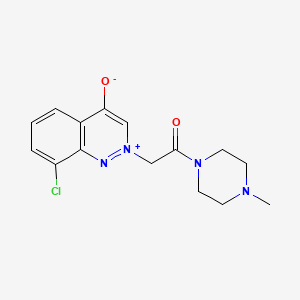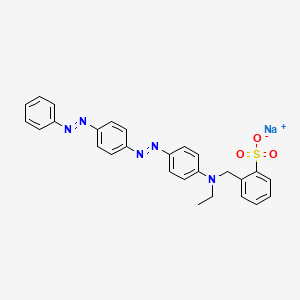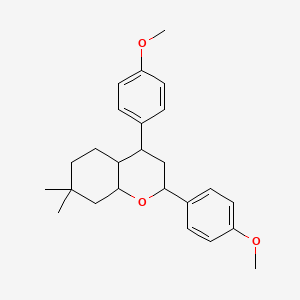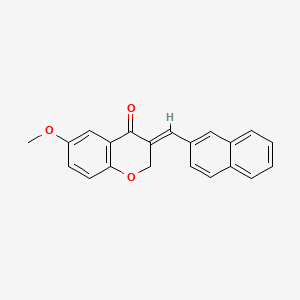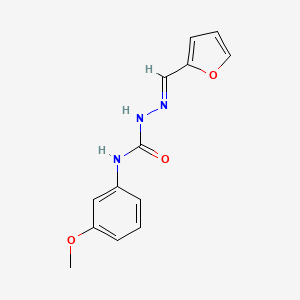
2-Furaldehyde, 4-(m-methoxyphenyl)semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furaldehyde, 4-(m-methoxyphenyl)semicarbazone typically involves the reaction of 2-furaldehyde with 4-(m-methoxyphenyl)semicarbazide. This reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furaldehyde, 4-(m-methoxyphenyl)semicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the semicarbazone group to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of furoic acid.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Furaldehyde, 4-(m-methoxyphenyl)semicarbazone involves its interaction with specific molecular targets. For example, as an inhibitor of cathepsin B, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition can lead to the suppression of tumor growth and metastasis in cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Furaldehyde 4-phenyl semicarbazone
- Thiosemicarbazones
- Hydrazones
Uniqueness
2-Furaldehyde, 4-(m-methoxyphenyl)semicarbazone is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other semicarbazones and thiosemicarbazones, it has shown promising results as a cathepsin B inhibitor, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
119034-10-5 |
|---|---|
Formule moléculaire |
C13H13N3O3 |
Poids moléculaire |
259.26 g/mol |
Nom IUPAC |
1-[(E)-furan-2-ylmethylideneamino]-3-(3-methoxyphenyl)urea |
InChI |
InChI=1S/C13H13N3O3/c1-18-11-5-2-4-10(8-11)15-13(17)16-14-9-12-6-3-7-19-12/h2-9H,1H3,(H2,15,16,17)/b14-9+ |
Clé InChI |
GAYIDXUITKWRHY-NTEUORMPSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)NC(=O)N/N=C/C2=CC=CO2 |
SMILES canonique |
COC1=CC=CC(=C1)NC(=O)NN=CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-[3-(Dimethylamino)propyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetic acid hydrochloride](/img/structure/B12748364.png)
